

An In-Depth Technical Guide to 3',4',7-Tri(hydroxyethyl)quercetin

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Compound of Interest

Compound Name: 3',4',7-Tri(hydroxyethyl)quercetin

Cat. No.: B3060998

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Chemical Identity and Properties

CAS Number: 23077-88-5[1]

IUPAC Name: 2-(3,4-bis(2-hydroxyethoxy)phenyl)-3,5-dihydroxy-7-(2-hydroxyethoxy)-4H-1-

benzopyran-4-one[1]

This compound, **3',4',7-Tri(hydroxyethyl)quercetin**, is a hydroxyethylated derivative of the naturally occurring flavonoid, quercetin. It is recognized as a degradation product of Troxerutin, a mixture of hydroxyethylrutosides used in the management of venous disorders. The introduction of hydroxyethyl groups enhances the water solubility of the parent quercetin molecule.

Table 1: Physicochemical Properties of 3',4',7-Tri(hydroxyethyl)quercetin



Property	Value	Source
Molecular Formula	C21H22O10	[1]
Molecular Weight	434.39 g/mol	Calculated
Appearance	Not specified in literature; likely a crystalline solid	Inferred
Solubility	Higher than quercetin in aqueous solutions	Inferred from structure

Biological Activities and Therapeutic Potential (Inferred)

Direct experimental data on the biological activities of **3',4',7-Tri(hydroxyethyl)quercetin** is limited. However, as a significant degradation product of Troxerutin, its biological effects are likely to contribute to the overall pharmacological profile of the parent drug mixture. Troxerutin is known for its potent antioxidant, anti-inflammatory, and vasoprotective effects.[2][3][4][5]

Table 2: Summary of Known Biological Activities of Troxerutin (Parent Compound Mixture)



Biological Activity	Mechanism of Action	Potential Therapeutic Application
Antioxidant	Scavenges free radicals, inhibits reactive oxygen species (ROS) production.[2]	Attenuation of oxidative stress in vascular and neurodegenerative diseases. [2][7]
Anti-inflammatory	Modulates pro-inflammatory cytokine production, downregulates adhesion molecules (ICAM-1, VCAM-1). [2]	Management of chronic venous insufficiency, inflammatory arthritis.[8]
Vasoprotective	Strengthens capillaries, improves microcirculation, reduces capillary fragility and permeability.[2][5]	Treatment of varicose veins, diabetic retinopathy, and hemorrhoids.[2][4]
Neuroprotective	Crosses the blood-brain barrier, reduces neuroinflammation and oxidative stress in the central nervous system.[2]	Potential therapeutic for stroke and neurodegenerative disorders.[2]
Lipid Metabolism	Enhances the clearance of LDL cholesterol and triglycerides.[2]	Management of hyperlipidemia and metabolic syndrome.[2]

It is hypothesized that **3',4',7-Tri(hydroxyethyl)quercetin** contributes to these effects, particularly those related to antioxidant and anti-inflammatory actions, due to the preservation of the core flavonoid structure responsible for these activities.

Experimental Protocols

A validated stability-indicating analytical method for the quantification of **3',4',7- Tri(hydroxyethyl)quercetin** has been developed, which is crucial for quality control and pharmacokinetic studies of Troxerutin.



Synthesis of 3',4',7-Tri(hydroxyethyl)quercetin

While detailed synthesis protocols are proprietary, the compound has been synthesized for use as a reference standard in analytical studies. The general approach involves the selective hydroxyethylation of quercetin.

Quantification by Liquid Chromatography-Ultraviolet Detection (LC-UV)

A stability-indicating LC-UV method has been established for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin (the main component of Troxerutin) and its degradation product, 3',4',7-Tri(hydroxyethyl)quercetin.

Table 3: LC-UV Method Parameters for Quantification

Parameter	Condition
Column	Phenomenex Kinetex EVO C18 (150 \times 3 mm, 5 μ m)
Mobile Phase	Gradient elution with acetonitrile and 10 mM ammonium bicarbonate buffer (pH 9.2)
Detection	UV spectrophotometry (wavelength not specified in abstract)
Linearity Range	5.1-35 μg mL-1
Precision (RSDs)	≤ 2% for both intraday and interday
Average Recovery	97.9%

This method has been successfully applied to stability studies of both the drug substance and finished drug products.[9]

Signaling Pathways (Hypothesized)

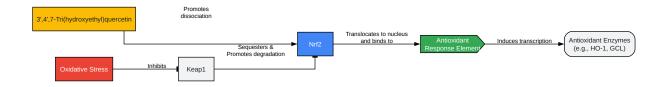
The specific signaling pathways modulated by **3',4',7-Tri(hydroxyethyl)quercetin** have not been elucidated. However, based on the known mechanisms of its parent compound,



quercetin, and the broader activities of Troxerutin, several pathways can be proposed as likely targets.

Antioxidant Response Pathway

Quercetin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. It is plausible that 3',4',7
Tri(hydroxyethyl)quercetin also modulates this pathway.



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Caption: Hypothesized Nrf2-mediated antioxidant pathway for **3',4',7- Tri(hydroxyethyl)quercetin**.

Anti-inflammatory Signaling Pathway

Troxerutin exerts its anti-inflammatory effects in part by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. **3',4',7- Tri(hydroxyethyl)quercetin** may share this mechanism.





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Caption: Hypothesized NF-κB-mediated anti-inflammatory pathway for 3',4',7-Tri(hydroxyethyl)quercetin.

Future Directions

While the physicochemical properties and analytical methods for 3',4',7-

Tri(hydroxyethyl)quercetin are emerging, further research is warranted to fully characterize its biological activities and pharmacological profile. Key areas for future investigation include:

- In vitro and in vivo studies to confirm its antioxidant, anti-inflammatory, and vasoprotective properties.
- Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
- Mechanism of action studies to elucidate the specific signaling pathways it modulates.
- Toxicology studies to establish its safety profile.

A deeper understanding of the biological role of **3',4',7-Tri(hydroxyethyl)quercetin** will provide valuable insights into the overall therapeutic efficacy of Troxerutin and may open avenues for its development as a standalone therapeutic agent.

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